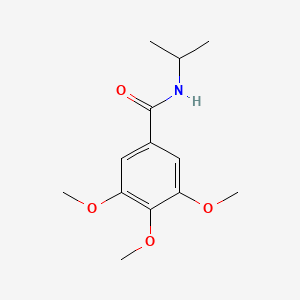![molecular formula C11H9Cl3N4S B5516796 5-ethyl-4-[(2,3,6-trichlorobenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5516796.png)
5-ethyl-4-[(2,3,6-trichlorobenzylidene)amino]-4H-1,2,4-triazole-3-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives typically involves cyclization reactions and condensation with various aldehydes to form Schiff bases, which are a common structural motif in these compounds. For instance, a study detailed the green synthesis of 5-(4-aminophenyl)-4-aryl-4H-1,2,4-triazole-3-thiol derivatives through a multi-step process, starting from 4-amino benzoic acid and progressing through esterification, reflux with hydrazine hydrate, and reactions with carbon disulfide and primary aryl amine, highlighting the versatile chemistry of triazole compounds (Rajurkar & Shirsath, 2017).
Molecular Structure Analysis
Structural analyses of 1,2,4-triazole derivatives reveal that these molecules often exhibit planar triazole rings with substituents that can significantly influence their molecular geometry and intermolecular interactions. Single-crystal X-ray diffraction techniques are commonly employed to elucidate their crystal structures, providing insights into the arrangement of atoms and the presence of hydrogen bonding patterns, which stabilize the crystal structure and affect the compound's reactivity and properties (Belcher & Squattrito, 2006).
Chemical Reactions and Properties
1,2,4-Triazole derivatives participate in various chemical reactions, including condensation to form Schiff bases and reactions with halides and other electrophiles to introduce additional functional groups. These reactions are instrumental in modifying the chemical properties of the compounds, such as enhancing their potential as ligands in coordination chemistry or altering their biological activity. Coordination complexes of 1,2,4-triazole derivatives with transition metals, for example, demonstrate diverse geometries and coordination modes, which are influenced by the substituents on the triazole ring (Kajdan, Squattrito, & Dubey, 2000).
Physical Properties Analysis
The physical properties of 1,2,4-triazole derivatives, such as solubility, melting points, and crystalline structure, are closely related to their molecular structure. The presence of substituents can alter these properties significantly, affecting the compound's behavior in different environments. Studies involving detailed characterization techniques, including NMR and IR spectroscopy, provide essential data on the vibrational frequencies, molecular geometry, and electronic structure, contributing to a better understanding of their physical properties.
Chemical Properties Analysis
The chemical properties of 1,2,4-triazole derivatives, including reactivity, stability, and potential biological activity, are subjects of ongoing research. These compounds exhibit a wide range of biological activities, making them of interest in medicinal chemistry. For instance, derivatives synthesized for antimicrobial evaluation have shown significant activity against Gram-negative bacteria, indicating their potential as therapeutic agents (Aly, Abdel-Aziz, & Gad, 2011).
Aplicaciones Científicas De Investigación
Antimicrobial Activities
1,2,4-Triazole derivatives are known for their antimicrobial properties. Research has demonstrated that synthesizing new 1,2,4-triazoles starting from isonicotinic acid hydrazide and evaluating their antimicrobial activities can lead to compounds with significant effectiveness against a variety of microorganisms. The structural modifications in these compounds, including the triazole ring, play a crucial role in their bioactivity, suggesting that our compound of interest may also possess antimicrobial properties under certain conditions (Bayrak et al., 2009).
Anticancer Evaluation
The synthesis and anticancer evaluation of 1,2,4-triazole derivatives have been a subject of interest in medicinal chemistry. Some derivatives have been screened against a panel of cancer cell lines, showing potential anticancer activity. This indicates the relevance of exploring the anticancer properties of such compounds, including the specific triazole derivative , which might exhibit similar bioactivities due to its structural characteristics (Bekircan et al., 2008).
Luminescent and Nonlinear Optical Properties
Investigations into the spectroscopic, electronic, luminescent, and nonlinear optical properties of 1,2,4-triazole derivatives have unveiled their potential in materials science. For example, a synthesized 4-Amino-5-(1-hydroxy-ethyl)-2,4-dihydro-[1,2,4]triazole-3-thione demonstrated significant nonlinear optical properties, suggesting applications in photonics and optoelectronics. Such properties could be explored in derivatives like the one , opening up research avenues in advanced material applications (Nadeem et al., 2017).
Synthesis and Structural Studies
The synthesis and structural analysis of 1,2,4-triazole derivatives are key to understanding their chemical behavior and potential applications. For instance, the synthesis of Schiff and Mannich bases of isatin derivatives with 4-Amino-4,5-Dihydro-1H-1,2,4-Triazole-5-Ones highlights the versatility of triazole compounds in forming structurally diverse and biologically active molecules. This underscores the importance of synthetic chemistry in exploring the full potential of compounds like the one in focus (Bekircan & Bektaş, 2008).
Mecanismo De Acción
Direcciones Futuras
Future research could focus on exploring the potential applications of this compound, particularly given the known biological activity of many 1,2,4-triazole derivatives . This could include testing its activity against various biological targets, studying its physical and chemical properties in more detail, and optimizing its synthesis process.
Propiedades
IUPAC Name |
3-ethyl-4-[(E)-(2,3,6-trichlorophenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl3N4S/c1-2-9-16-17-11(19)18(9)15-5-6-7(12)3-4-8(13)10(6)14/h3-5H,2H2,1H3,(H,17,19)/b15-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLXSRCQDDLAQRM-PJQLUOCWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NNC(=S)N1N=CC2=C(C=CC(=C2Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=NNC(=S)N1/N=C/C2=C(C=CC(=C2Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl3N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-chlorobenzyl)-N'-[(4-oxo-4H-chromen-3-yl)methylene]-1H-pyrazole-3-carbohydrazide](/img/structure/B5516726.png)
![N-[2-(aminocarbonyl)phenyl]-2,5-dichlorobenzamide](/img/structure/B5516728.png)
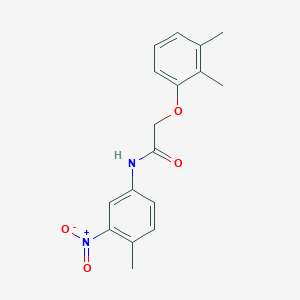
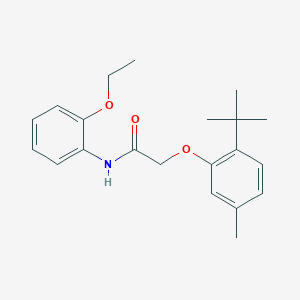
![4-[5-(cyclohexylmethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5516746.png)
![N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5516756.png)
![ethyl 4-{[(4-ethoxyphenyl)amino]carbonothioyl}piperazine-1-carboxylate](/img/structure/B5516763.png)
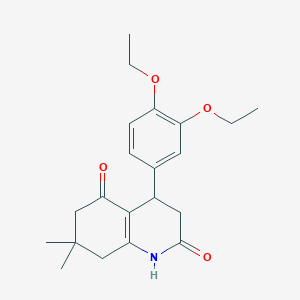
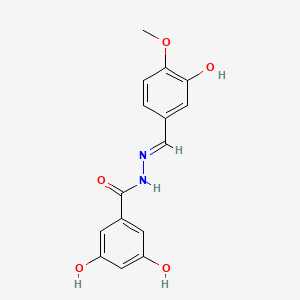
![N-[1-methyl-4-(2-oxo-1,3-oxazolidin-3-yl)-1H-indazol-3-yl]-5-[(methylthio)methyl]-2-furamide](/img/structure/B5516788.png)
![N-[cyclopropyl(1-methyl-1H-imidazol-2-yl)methyl]-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5516809.png)
![4-{[1-(4-ethylbenzyl)-3-pyridin-4-yl-1H-1,2,4-triazol-5-yl]methyl}morpholine](/img/structure/B5516813.png)
